molecular formula C18H24N4O4S2 B2612766 (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1188363-13-4

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone

Cat. No.: B2612766
CAS No.: 1188363-13-4
M. Wt: 424.53
InChI Key: LUWORNVCVGSSIY-UHFFFAOYSA-N
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Description

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone is a synthetic small molecule characterized by a piperazine core linked to a 6-methoxybenzo[d]thiazole moiety and a methylsulfonyl-substituted pyrrolidin-2-yl methanone group. This compound is structurally distinct due to its benzothiazole ring, which is less common in piperazine-based derivatives compared to thiophene or phenyl analogs. The methylsulfonyl group may enhance metabolic stability by resisting oxidative degradation, a common pathway for arylpiperazines .

Properties

IUPAC Name

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpyrrolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S2/c1-26-13-5-6-14-16(12-13)27-18(19-14)21-10-8-20(9-11-21)17(23)15-4-3-7-22(15)28(2,24)25/h5-6,12,15H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWORNVCVGSSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds involved in inflammation and pain signaling . By inhibiting these enzymes, the compound can reduce inflammation and pain.

Mode of Action

The interaction of (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone with COX enzymes involves binding to the active site of the enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins . This inhibition leads to a decrease in the production of pro-inflammatory mediators, resulting in reduced inflammation and pain.

Biochemical Pathways

The biochemical pathways affected by (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone include the arachidonic acid pathway. By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, thromboxanes, and prostacyclins . This reduction in pro-inflammatory mediators leads to downstream effects such as decreased vasodilation, reduced permeability of blood vessels, and lower recruitment of inflammatory cells to the site of inflammation.

Pharmacokinetics

The pharmacokinetics of (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and distributed throughout the body, including inflamed tissues. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the kidneys . These properties contribute to its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone include reduced production of pro-inflammatory mediators, leading to decreased inflammation and pain . At the cellular level, this results in less activation of inflammatory cells, reduced release of cytokines, and diminished tissue damage.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone. For instance, acidic environments may affect the stability of the compound, while high temperatures could accelerate its degradation . Additionally, interactions with other medications or dietary components can alter its pharmacokinetics and pharmacodynamics.

Biological Activity

The compound (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone , with CAS number 941967-03-9, is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O4S2C_{22}H_{25}N_{3}O_{4}S_{2} with a molecular weight of 459.6 g/mol. The structure features a benzothiazole moiety linked to a piperazine ring and a pyrrolidine group, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds with similar structures can inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (human breast adenocarcinoma)
  • DU-145 (prostate cancer)
  • HepG2 (liver cancer)

In one study, derivatives containing the benzothiazole scaffold demonstrated GI50 values as low as 0.4 µM against MCF7 cells, indicating potent anticancer properties . The compound is hypothesized to exert similar effects due to its structural similarities.

The proposed mechanism of action for (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone involves interaction with specific cellular receptors or enzymes, potentially modulating signaling pathways associated with cell growth and apoptosis. Preliminary studies suggest it may influence neurotransmitter systems in the brain, contributing to both its neuropharmacological and anticancer effects .

Case Studies

  • Study on Antiproliferative Activity : A derivative similar to the compound was tested against several human-derived cell lines, showing significant antiproliferative activity (CC50 = 8 ± 3 µM) against DU-145 cells .
  • Cytotoxicity Assessments : In another study focusing on cytotoxicity, compounds with similar thiazole structures were evaluated for their effects on HepG2 cells, revealing IC50 values greater than 100 µM for most derivatives, indicating a favorable selectivity profile .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50/CC50 (µM)Reference
AntiproliferativeMCF70.4
AntiproliferativeDU-1458 ± 3
CytotoxicityHepG2>100

Scientific Research Applications

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. The compound has shown potential against various cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)0.4
DU-145 (Prostate)8 ± 3
HepG2 (Liver)>100

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and modulation of signaling pathways related to cell growth.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar compounds have been evaluated for their activity against various bacterial strains, demonstrating moderate to good efficacy:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzothiazole derivative AE. coli12 µg/mL
Benzothiazole derivative BS. aureus10 µg/mL
Benzothiazole derivative CP. aeruginosa15 µg/mL

These results highlight the importance of the benzothiazole and piperazine moieties in enhancing antimicrobial activity.

Study on Antiproliferative Activity

A derivative similar to the compound was tested against several human-derived cell lines, revealing significant antiproliferative activity with a CC50 value of 8 ± 3 µM against DU-145 cells. This study underscores the potential of this class of compounds in cancer therapy.

Cytotoxicity Assessments

In another study focusing on cytotoxicity, related benzothiazole derivatives were evaluated for their effects on HepG2 cells. Most derivatives exhibited IC50 values greater than 100 µM, indicating a favorable selectivity profile for targeting cancer cells while sparing normal cells.

Summary of Biological Activities

The following table summarizes key biological activities associated with the compound:

Activity TypeDescription
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits COX enzymes, reducing inflammation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group on the benzo[d]thiazole ring and the methylsulfonyl (mesyl) group on the pyrrolidine moiety are primary sites for nucleophilic substitution.

Reaction Type Conditions Reagents/Catalysts Product
Demethylation of MethoxyHBr/AcOH, 80°C, 6h Hydrobromic acidReplacement of methoxy (–OMe) with hydroxyl (–OH) or bromo (–Br) groups.
Mesyl Group DisplacementK₂CO₃/DMF, 100°C, 12h Amines or thiolsSubstitution of methylsulfonyl with amines (–NH₂) or thiols (–SH).

Key Findings :

  • The methoxy group undergoes demethylation under acidic conditions to yield reactive intermediates for further derivatization .

  • The methylsulfonyl group acts as a leaving group in SN₂ reactions, enabling functionalization at the pyrrolidine nitrogen .

Sulfonamide Reactivity

The methylsulfonyl group exhibits stability under basic conditions but can participate in hydrolysis or reduction.

Reaction Type Conditions Reagents/Catalysts Product
Acidic HydrolysisHCl/EtOH, reflux, 8h Hydrochloric acidCleavage of sulfonamide to yield pyrrolidine-2-amine and methanesulfonic acid.
Reductive DesulfonylationLiAlH₄/THF, 0°C→RT, 4h Lithium aluminum hydrideReduction to pyrrolidine without sulfonyl group.

Mechanistic Insight :
The sulfonamide’s electron-withdrawing nature stabilizes intermediates during hydrolysis, while reductive cleavage requires strong hydride donors .

Coupling Reactions

The piperazine and benzo[d]thiazole moieties enable cross-coupling for structural diversification.

Reaction Type Conditions Reagents/Catalysts Product
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°CAryl boronic acidsIntroduction of aryl/heteroaryl groups at the thiazole C-5 position.
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, 110°C Primary/secondary aminesFunctionalization of the piperazine nitrogen with amine substituents.

Example :
Reaction with 4-fluorophenylboronic acid under Suzuki conditions yields a biaryl derivative with enhanced π-stacking potential.

Hydrolysis and Ring-Opening

The thiazole and pyrrolidine rings are susceptible to hydrolytic cleavage under extreme conditions.

Reaction Type Conditions Reagents/Catalysts Product
Thiazole Ring HydrolysisH₂O₂/HCOOH, 60°C, 10hFormic acid, peroxideRing-opening to form a dithiocarbamate intermediate.
Pyrrolidine Ring OpeningH₂SO₄, 120°C, 24h Sulfuric acidCleavage to linear sulfonamide-containing chain.

Note : These reactions are typically avoided in medicinal chemistry due to loss of bioactivity.

Redox Reactions

The sulfur atoms in the thiazole and sulfonamide groups participate in redox processes.

Reaction Type Conditions Reagents/Catalysts Product
Thiazole Sulfur OxidationmCPBA, DCM, 0°C→RT, 2h meta-Chloroperbenzoic acidFormation of thiazole sulfoxide or sulfone derivatives.
Sulfonamide ReductionZn/HCl, RT, 6h Zinc dustPartial reduction to sulfinic acid derivatives.

Significance :
Oxidation of the thiazole sulfur enhances electrophilicity, enabling further functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against piperazine-based analogs from the literature. Key comparisons include:

Core Structural Variations
Compound Name Core Structure Substituents Key Features
Target Compound Piperazine-methanone 6-Methoxybenzo[d]thiazole, methylsulfonyl pyrrolidine Unique benzothiazole core; methylsulfonyl may reduce metabolic oxidation
MK37 (RTC93) Piperazine-methanone Thiophene-2-yl, 4-(trifluoromethyl)phenyl Thiophene ring enhances π-π stacking; trifluoromethyl group increases lipophilicity
CP-93,393 Piperidine-pyrazine Pyrimidine, succinimide Susceptible to pyrimidine ring cleavage and succinimide hydrolysis

Key Observations :

  • The benzothiazole group in the target compound distinguishes it from thiophene or pyrimidine-based analogs (e.g., MK37, CP-93,393). Benzothiazoles are associated with kinase inhibition and antimicrobial activity, which may diverge from the anxiolytic profile of thiophene derivatives .
  • The methylsulfonyl substituent in the pyrrolidine ring contrasts with the trifluoromethyl group in MK35.
Metabolic Pathways

While direct metabolic data for the target compound are unavailable, inferences can be drawn from structurally related molecules:

  • CP-93,393 : Undergoes pyrimidine ring cleavage (8–15% of metabolites) and aromatic hydroxylation, followed by glucuronidation/sulfation .
  • MK37: Limited metabolic data, but trifluoromethyl groups typically resist oxidation, favoring renal excretion .
  • Target Compound: The methylsulfonyl group may reduce susceptibility to sulfation, a primary pathway for phenolic metabolites (e.g., 5-hydroxy-CP-93,393) .
Physicochemical Properties
Property Target Compound MK37 CP-93,393
LogP (Predicted) ~3.5 (High due to benzothiazole) ~3.8 (Trifluoromethyl enhances) ~2.1 (Polar succinimide reduces)
Solubility Low (Non-polar substituents) Low (Lipophilic groups) Moderate (Polar rings)
Metabolic Stability High (Sulfonyl group) Moderate (Halogenated substituents) Low (Pyrimidine/succinimide cleavage)

Q & A

Q. Critical Parameters :

StepReagents/ConditionsYield (%)Purity (HPLC)
1DMF, K₂CO₃, 80°C65–70>95%
2EDC/HOBt, DCM, RT50–55>90%

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the piperazine and pyrrolidine rings. Key signals include:
    • Methoxy group: δ ~3.8 ppm (singlet, 3H) .
    • Piperazine protons: δ ~2.8–3.5 ppm (multiplet) .
    • Methylsulfonyl group: δ ~3.1 ppm (singlet, 3H) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₂₈N₄O₃S₂: 484.1584) .
  • IR Spectroscopy : Detect sulfonyl (S=O) stretches at ~1150–1300 cm⁻¹ .

Advanced: How can contradictions in biological activity data across assays be resolved?

Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., pH, co-solvents). Mitigation strategies include:

  • Orthogonal Assays : Compare results from enzymatic inhibition (e.g., fluorescence-based) and cell-based viability assays (e.g., MTT) .
  • Solubility Optimization : Use DMSO stock solutions ≤0.1% (v/v) to avoid cytotoxicity artifacts .
  • Metabolite Profiling : Perform LC-MS to rule out degradation products interfering with activity .

Case Study : A compound with a similar sulfonyl-pyrrolidine moiety showed 10× higher IC₅₀ in cell-based vs. enzymatic assays due to poor membrane permeability. Adjusting lipophilicity (logP) via substituent modification resolved discrepancies .

Advanced: What computational strategies predict binding affinity and selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., histamine H₄R). Prioritize residues forming hydrogen bonds with the methoxybenzothiazole group .
  • QSAR Models : Train models on analogs with measured IC₅₀ values. Key descriptors include topological polar surface area (TPSA) and sulfonyl group electronegativity .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å for the piperazine ring) .

Advanced: How to design SAR studies to optimize pharmacological profiles?

Methodological Answer:

  • Substituent Variation :
    • Methoxy Group : Replace with ethoxy or halogen to modulate electron density .
    • Methylsulfonyl : Test sulfonamide or sulfonic acid derivatives for improved solubility .
  • Biological Testing :
    • Primary Assay : Screen analogs for target inhibition (e.g., H₄R antagonism) .
    • Secondary Assay : Assess selectivity against off-targets (e.g., H₁R, H₃R) .

Q. SAR Table :

AnalogR₁ (Methoxy)R₂ (Sulfonyl)IC₅₀ (H₄R, nM)Selectivity (H₁R/H₄R)
1-OCH₃-SO₂CH₃1250×
2-OCH₂CH₃-SO₂NH₂18120×
3-Cl-SO₂CH₃830×

Advanced: How to address instability in aqueous buffers during pharmacokinetic studies?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the methoxybenzothiazole or sulfonamide groups. Confirm via LC-MS under stressed conditions (pH 1–13, 40°C) .
  • Stabilization Strategies :
    • Formulation : Use cyclodextrin inclusion complexes to protect labile moieties .
    • Prodrug Design : Mask sulfonyl groups as ester derivatives .

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